molecular formula C25H19ClN4O4 B13800309 N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide

N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide

Cat. No.: B13800309
M. Wt: 474.9 g/mol
InChI Key: PKIJCZNZZDWRLF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a chloro-substituted phenyl ring, a hydroxy group, a nitrophenyl diazenyl group, and a naphthalene carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 5-chloro-2-methylbenzenamine with 3-hydroxy-2-naphthoic acid . The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using solvents like tetrahydrofuran to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives .

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with biological macromolecules such as proteins and nucleic acids. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-naphthoyl-(2’-methyl-5’-chloro)aniline
  • 5’-Chloro-3-hydroxy-2-naphtho-o-toluidide
  • Naphthol AS

Uniqueness

N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H19ClN4O4

Molecular Weight

474.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C25H19ClN4O4/c1-14-7-9-17(26)12-21(14)27-25(32)20-11-16-5-3-4-6-19(16)23(24(20)31)29-28-22-13-18(30(33)34)10-8-15(22)2/h3-13,31H,1-2H3,(H,27,32)

InChI Key

PKIJCZNZZDWRLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)[N+](=O)[O-])C

Origin of Product

United States

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